KJ Pyr 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KJ Pyr 9 is a novel small-molecule inhibitor of MYC . It has been identified from a Kröhnke pyridine library . It functions as an inhibitor of MYC in biochemical assays, in cells, and in xenograft experiments .

Molecular Structure Analysis

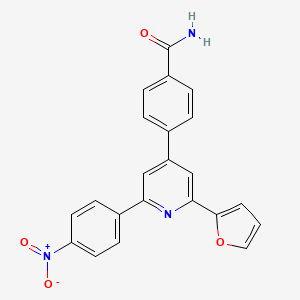

The molecular formula of KJ Pyr 9 is C22H15N3O4 . Its molecular weight is 385.4 g/mol . The InChI string and Canonical SMILES for KJ Pyr 9 are also available .

Chemical Reactions Analysis

KJ Pyr 9 has been shown to interfere with the proliferation of MYC-overexpressing human and avian cells and specifically reduces the MYC-driven transcriptional signature . It disrupts the binding of MYC-MAX dimers with E-box DNA .

Physical And Chemical Properties Analysis

KJ Pyr 9 has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 4 . The topological polar surface area is 115 Ų .

Applications De Recherche Scientifique

Inhibition of MYC in Biochemical Assays

KJ Pyr 9 functions as an inhibitor of MYC in biochemical assays . MYC is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The inhibition of MYC has been shown to trigger rapid tumor regression in mice .

Disruption of MYC-MAX Interaction

KJ Pyr 9 is known to disrupt the interaction between MYC and MAX . This interaction is crucial for the transcriptional activity of MYC, and its disruption can potentially inhibit the growth of cancer cells .

Inhibition of MYC-Dependent Cancer Cell Proliferation

KJ Pyr 9 has been shown to inhibit the proliferation of MYC-dependent cancer cell lines in vitro . This makes it a potential therapeutic agent for treating cancers that are driven by MYC.

Inhibition of Tumor Growth in Animal Models

KJ Pyr 9 has been used in xenograft experiments, where it has shown to inhibit the growth of MDA-MB-231 breast cancer cell xenografts in mice . This suggests its potential for use in cancer therapy.

Disruption of MYC-MAX Dimerization

In cells, KJ Pyr 9 can disrupt the dimerization of MYC and MAX . This disruption can potentially inhibit the transcriptional activity of MYC, thereby inhibiting the growth of cancer cells.

Role in Endometrial Cancer Survival

KJ Pyr 9, a c-Myc inhibitor, was used to prove the role of c-Myc in endometrial cancer survival and regulating the expression of mtp53 . This is the first study to reveal the novel finding of the PI3K/mTOR dual inhibitor in lowering cell viability by abolishing the PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop in endometrial cancer cell lines .

Mécanisme D'action

Target of Action

KJ Pyr 9 is a novel small molecule inhibitor that primarily targets the c-Myc transcription factor . c-Myc is a transcription factor that belongs to the basic-helix-loop-helix-leucine zipper (bHLHZip) family present in the cell nucleus, where it acts to regulate cell growth, differentiation, metabolism, and death . It is frequently dysregulated in many human cancers .

Mode of Action

KJ Pyr 9 functions as an inhibitor of c-Myc in biochemical assays, in cells, and in xenograft experiments . In vitro, KJ Pyr 9 binds to c-Myc as well as c-Myc/Max dimers and can disrupt the binding of c-Myc/Max dimers with E-box DNA . In cells, c-Myc/Max dimerization can be disrupted as demonstrated by protein fragment complementation assays .

Biochemical Pathways

The primary biochemical pathway affected by KJ Pyr 9 is the c-Myc/Max/Mxd network . To fold and become transcriptionally active, c-Myc must first heterodimerize with Max, a process governed by the coiling of their bHLHZip domains . Once dimerized, the c-Myc/Max complex acts as a master transcriptional regulator by binding via its basic region to a specific DNA consensus sequence CANNTG, known as the Enhancer-box (E-box) . KJ Pyr 9 disrupts this process, thereby inhibiting the transcriptional targets of c-Myc .

Pharmacokinetics

KJ Pyr 9 has sufficient pharmacokinetic properties to penetrate tissue and prevent tumor growth . It cannot reduce existing tumors; its inability to decrease tumor size may be due to residual c-myc activity as an effect of incomplete c-myc inhibition .

Result of Action

The result of KJ Pyr 9’s action is the inhibition of c-Myc-dependent cancer cell line proliferation in vitro . It also inhibits the growth of MDA-MB-231 breast cancer cell xenografts in mice . In vivo, KJ Pyr 9 effectively blocks the growth of a xenotransplant of c-Myc-amplified human cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDVYCKFQYVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KJ Pyr 9 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)